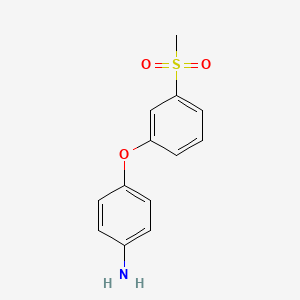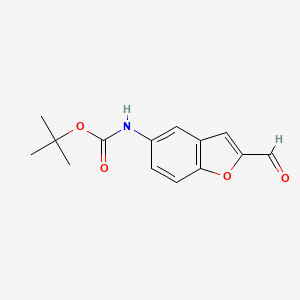
tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate
Vue d'ensemble
Description
Tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate, commonly referred to as TBFBC, is a synthetic organic compound that is widely used in laboratory experiments. TBFBC is a highly versatile molecule and has been used in a wide variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a reagent for organic synthesis, and as a tool for studying the mechanism of action of various biochemical and physiological processes.
Applications De Recherche Scientifique
Structural and Synthetic Studies
Studies on related carbamate derivatives highlight their structural uniqueness and utility in synthesizing complex molecules. For instance, carbamate derivatives have been synthesized and structurally characterized to reveal their molecular environments and interactions. These studies underline the importance of hydrogen bonding and molecular electrostatic potential in defining the 3D architecture of these compounds, which is crucial for their reactivity and potential applications in material science and synthesis (U. Das et al., 2016).
Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as N-(Boc)-protected nitrones, showcasing their versatility as building blocks in organic synthesis. These compounds can undergo chemical transformations, offering pathways to synthesize hydroxylamines, highlighting their utility in constructing nitrogen-containing molecules (Xavier Guinchard et al., 2005).
Applications in Material Science and Chemosensing
In material science, certain derivatives exhibit significant properties such as strong blue emissive characteristics. Benzothizole-modified carbazole derivatives, for example, have been synthesized and found to form organogels that emit strong blue light. These materials are utilized as fluorescent sensory materials for detecting acid vapors, showcasing their potential as chemosensors in environmental monitoring and safety applications (Jiabao Sun et al., 2015).
Synthetic Methodologies for Drug Intermediates
The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, exemplifies the application of tert-butyl carbamate derivatives in medicinal chemistry. The development of a rapid and high-yield synthetic method for this compound underlines the significance of such derivatives in the pharmaceutical industry, particularly in the synthesis of compounds targeting cancer (Binliang Zhang et al., 2018).
Mécanisme D'action
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Pharmacokinetics
Result of Action
Based on its use in proteomics research , it may influence protein expression, modification, or degradation, leading to changes at the cellular level.
Analyse Biochimique
Biochemical Properties
tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in proteins, influencing their activity and stability . For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular responses . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target biomolecules, affecting their function and stability . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . The compound can be taken up by cells through active or passive transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects .
Propriétés
IUPAC Name |
tert-butyl N-(2-formyl-1-benzofuran-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(17)15-10-4-5-12-9(6-10)7-11(8-16)18-12/h4-8H,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYIRQNEAOZSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210219 | |
| Record name | 1,1-Dimethylethyl N-(2-formyl-5-benzofuranyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-50-9 | |
| Record name | 1,1-Dimethylethyl N-(2-formyl-5-benzofuranyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(2-formyl-5-benzofuranyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1438885.png)
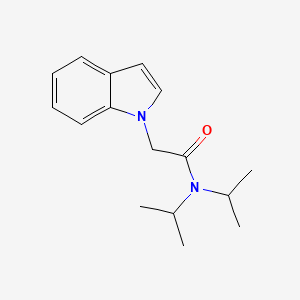
![5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1438891.png)
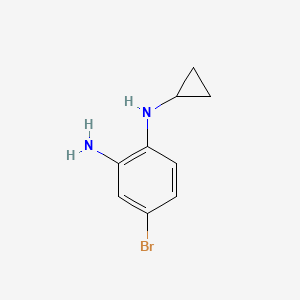


![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438899.png)


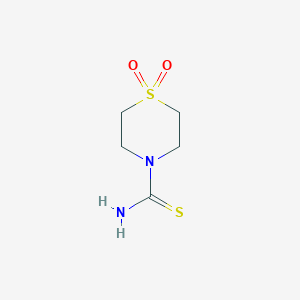

![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
